

Structure-Activity Relationship of BR102910: A Selective Fibroblast Activation Protein Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BR102910 has been identified as a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BR102910, detailing its inhibitory activity and selectivity against related proteases. The document includes detailed experimental methodologies for key in vitro and in vivo assays, along with visualizations of the critical signaling pathways influenced by FAP. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of FAP-targeted therapeutics.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family.[1] FAP exhibits both exopeptidase and endopeptidase activity, with the ability to cleave peptides after a proline residue. Its expression is highly restricted in healthy adult tissues but is significantly upregulated on activated fibroblasts, particularly cancer-associated fibroblasts (CAFs), in the tumor microenvironment, as well as in areas of tissue remodeling, such as fibrosis and inflammation.[1][2] This differential expression profile makes FAP an attractive therapeutic target for various diseases.



Structure-Activity Relationship of BR102910

BR102910, also referred to as compound 24 in its discovery publication, has been characterized as a FAP inhibitor with nanomolar potency and high selectivity.[2] The core of the SAR studies leading to the discovery of **BR102910** involved systematic modifications of a chemical scaffold to optimize its binding affinity and selectivity for FAP over other closely related serine proteases like DPPIV and prolyl oligopeptidase (PREP).[2]

Quantitative Inhibitory Activity

While the specific IC50 values from the primary publication "Identification of **BR102910** as a selective fibroblast activation protein (FAP) inhibitor" by Jung et al. (2021) are not publicly available in the searched literature, the abstract and citing articles confirm its "nanomolar potency" and "high selectivity".[2] The following table outlines the intended structure for presenting such quantitative data.

Compoun d ID	Modificati on	FAP IC50 (nM)	DPPIV IC50 (nM)	PREP IC50 (nM)	Selectivit y (FAP vs. DPPIV)	Selectivit y (FAP vs. PREP)
BR102910 (Compoun d 24)	Optimized Scaffold	Nanomolar Potency	High	High	High	High
Analog 1	Modificatio n A	-	-	-	-	-
Analog 2	Modificatio n B	-	-	-	-	-
Analog 3	Modificatio n C	-	-	-	-	-

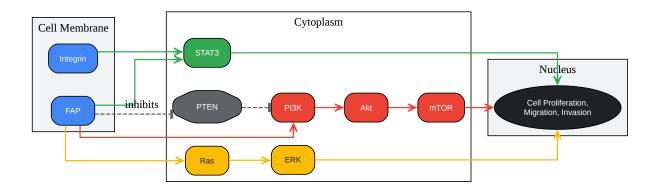
Table 1: Inhibitory Activity and Selectivity of **BR102910** and Analogs. This table is structured to present the key quantitative data on the inhibitory potency and selectivity of **BR102910**. The specific values are noted as "Nanomolar Potency" and "High" selectivity as per the abstract of the primary research article, with placeholders for data on its analogs which are not publicly available.



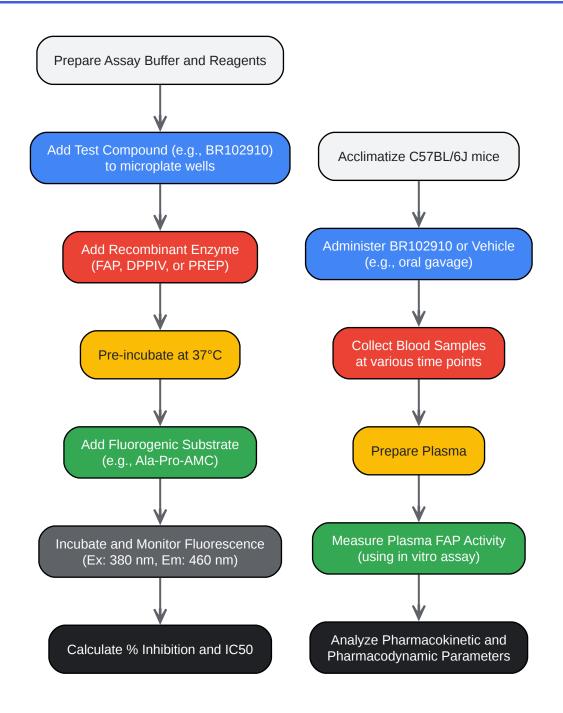
FAP Signaling Pathways

FAP expression and activity have been shown to influence several critical signaling pathways involved in cell proliferation, migration, and invasion. Understanding these pathways is crucial for elucidating the mechanism of action of FAP inhibitors like **BR102910**.









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